N-(naphthalen-1-yl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide
Description
N-(NAPHTHALEN-1-YL)-4-[(N-PHENYLBENZENESULFONAMIDO)METHYL]BENZAMIDE is a complex organic compound that features a naphthalene ring, a benzene ring, and a sulfonamide group
Properties
Molecular Formula |
C30H24N2O3S |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
4-[[N-(benzenesulfonyl)anilino]methyl]-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C30H24N2O3S/c33-30(31-29-17-9-11-24-10-7-8-16-28(24)29)25-20-18-23(19-21-25)22-32(26-12-3-1-4-13-26)36(34,35)27-14-5-2-6-15-27/h1-21H,22H2,(H,31,33) |
InChI Key |
SSBYBMKJPIDQHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(NAPHTHALEN-1-YL)-4-[(N-PHENYLBENZENESULFONAMIDO)METHYL]BENZAMIDE typically involves the acylation of an amine with a benzoyl chloride derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(NAPHTHALEN-1-YL)-4-[(N-PHENYLBENZENESULFONAMIDO)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-(NAPHTHALEN-1-YL)-4-[(N-PHENYLBENZENESULFONAMIDO)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(NAPHTHALEN-1-YL)-4-[(N-PHENYLBENZENESULFONAMIDO)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes, inhibiting their activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic compounds, affecting their function .
Comparison with Similar Compounds
Similar Compounds
N-(Cyano(naphthalen-1-yl)methyl)benzamide: Similar structure but with a cyano group instead of a sulfonamide group.
N-(naphthalen-1-yl)phenazine-1-carboxamide: Contains a phenazine ring instead of a benzene ring.
N-naphthalen-2-yl-benzamide: Similar structure but with the naphthalene ring in a different position.
Uniqueness
N-(NAPHTHALEN-1-YL)-4-[(N-PHENYLBENZENESULFONAMIDO)METHYL]BENZAMIDE is unique due to its combination of a naphthalene ring, a benzene ring, and a sulfonamide group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
